![molecular formula C30H24O12 B1232765 (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1232765.png)
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. It is particularly abundant in foods such as avocado, chestnut, cranberry juice concentrate, lychee fruit pericarp, peanut skins, Cinchona cortex, and cinnamon cortex . This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol can be synthesized from procyanidin B2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions . Additionally, A-type procyanidin derivatives can be synthesized using practical and safe methods, such as the preparation of procyanidin A2-cystein conjugates .
Industrial Production Methods: Industrial production of procyanidin A2 typically involves the extraction from natural sources like grape seeds, peanut skins, and other plant materials. The extraction process often includes solvent extraction followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .
化学反应分析
Types of Reactions: (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form different derivatives, and it can also participate in radical reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving procyanidin A2 include DPPH radicals for oxidation and L-cystein for degradation studies . The reactions are typically carried out under neutral or mild conditions to preserve the integrity of the compound.
Major Products Formed: The major products formed from these reactions include various procyanidin derivatives, such as procyanidin A2-cystein conjugates and other A-type proanthocyanidins .
科学研究应用
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anti-tumor properties. It is used in the following fields:
Chemistry: In chemistry, procyanidin A2 is studied for its potential to act as a natural antioxidant, stabilizing food colors and preventing the oxidation of unsaturated fats .
Biology: In biological research, procyanidin A2 is investigated for its effects on cellular processes, including its ability to inhibit the release of pro-inflammatory cytokines and reactive oxygen species .
Medicine: In medicine, procyanidin A2 is explored for its therapeutic potential in treating various diseases, including Alzheimer’s disease, diabetes, rheumatoid arthritis, and obesity . It has shown promise in reducing inflammation and oxidative stress in cellular models .
Industry: In the industrial sector, procyanidin A2 is used in the production of dietary supplements, cosmetics, and functional foods due to its health-promoting properties .
作用机制
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol exerts its effects through several molecular pathways. It targets the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and NF-E2-related factor 2 (Nrf2) pathways . By modulating these pathways, procyanidin A2 can reduce inflammation, oxidative stress, and cell death. For example, it inhibits the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) and promotes the translocation of NF-κB/p65 from the cytoplasm into the nucleus .
相似化合物的比较
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol is unique among proanthocyanidins due to its specific structure and potent biological activities. Similar compounds include other A-type proanthocyanidins like procyanidin A1 and B-type proanthocyanidins such as procyanidin B1, B2, B3, and B4 . While B-type proanthocyanidins are more abundant, A-type proanthocyanidins like procyanidin A2 have an additional ether linkage, which contributes to their distinct properties and higher biological activity .
属性
分子式 |
C30H24O12 |
|---|---|
分子量 |
576.5 g/mol |
IUPAC 名称 |
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29?,30+/m1/s1 |
InChI 键 |
NSEWTSAADLNHNH-OUWOJJBZSA-N |
手性 SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
规范 SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
同义词 |
procyanidin A2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


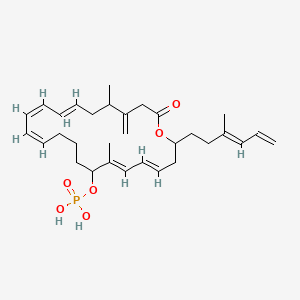
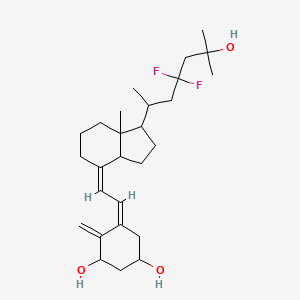
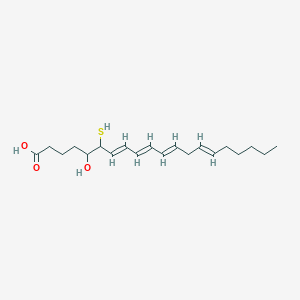
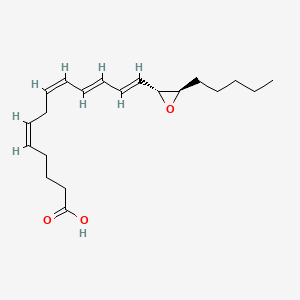
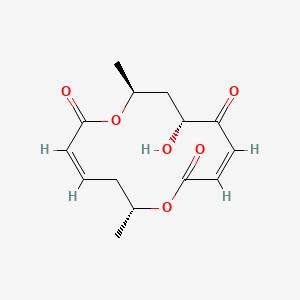

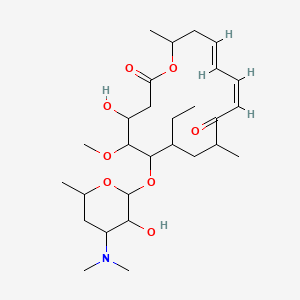
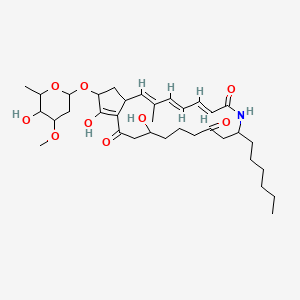
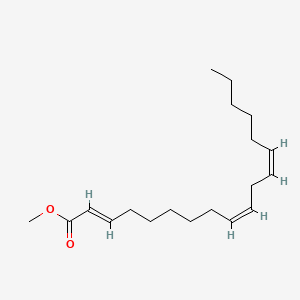

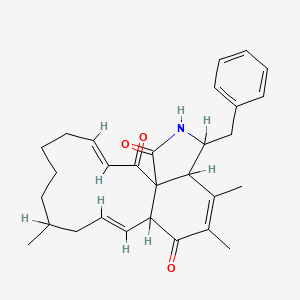
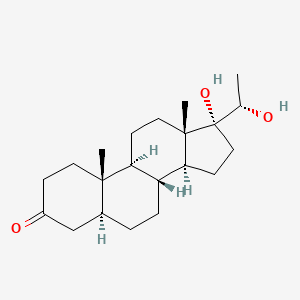
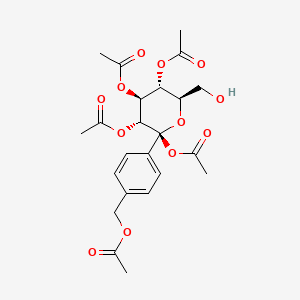
![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1232705.png)
